molecular formula C18H17N5O2 B2969456 2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380088-31-1

2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one

Cat. No. B2969456
CAS RN: 2380088-31-1
M. Wt: 335.367
InChI Key: WAYDTFLEBKZEDC-UHFFFAOYSA-N
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Description

2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridazinone ring, which is known for its biological activities.

Mechanism of Action

The mechanism of action of 2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. It has also been found to exhibit antiviral activity against certain viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used in various assays to study different biological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility to researchers.

Future Directions

There are several future directions for research on 2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one. One area of research is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective inhibitors of these targets. Another area of research is to explore its potential applications in drug discovery and development, particularly in the areas of cancer and viral infections. Finally, there is a need to develop more efficient and scalable synthesis methods for this compound to make it more widely available for research purposes.

Synthesis Methods

The synthesis of 2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one involves the reaction of 1-methylpyrazole-3-carboxylic acid with 2-chloro-6-phenylpyridazine-3-one in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. It has been found to exhibit a range of biological activities such as anti-inflammatory, antioxidant, anticancer, and antiviral properties.

properties

IUPAC Name

2-[1-(1-methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-21-10-9-16(19-21)18(25)22-11-14(12-22)23-17(24)8-7-15(20-23)13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYDTFLEBKZEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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